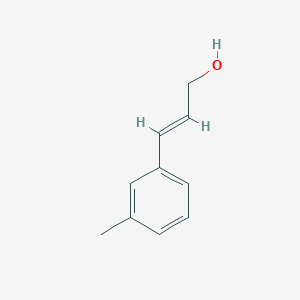

3-(3-Methylphenyl)prop-2-en-1-ol

Description

Contextualization of 3-(3-Methylphenyl)prop-2-en-1-ol within the Cinnamyl Alcohol Class of Unsaturated Alcohols

3-(3-Methylphenyl)prop-2-en-1-ol belongs to the cinnamyl alcohol class of unsaturated alcohols. The parent compound, cinnamyl alcohol, is a primary alcohol with the chemical formula C9H10O. It features an allyl group with a hydroxyl substituent at the 1-position and a phenyl substituent at the 3-position. nih.gov Cinnamyl alcohol is a naturally occurring compound found in cinnamon. nih.gov

The defining characteristic of this class is the C6H5CH=CHCH2OH core structure. fishersci.be The presence of the phenyl group, the carbon-carbon double bond, and the primary alcohol functional group in conjugation imparts a unique reactivity to these molecules. 3-(3-Methylphenyl)prop-2-en-1-ol is a specific analog where a methyl group is substituted at the meta-position (position 3) of the phenyl ring. This substitution is expected to influence the electronic properties and steric hindrance of the molecule compared to the unsubstituted cinnamyl alcohol.

Below is a table comparing the basic properties of cinnamyl alcohol and a related substituted compound.

| Property | Cinnamyl Alcohol | 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one |

| IUPAC Name | (E)-3-phenylprop-2-en-1-ol nih.gov | 3-(3-methylphenyl)-1-phenylprop-2-en-1-one nih.gov |

| Molecular Formula | C9H10O nih.gov | C16H14O nih.gov |

| Molecular Weight | 134.17 g/mol nih.gov | 222.28 g/mol nih.gov |

| Structure | A primary alcohol with an allyl core and a phenyl substituent at the 3-position. nih.gov | A chalcone (B49325) derivative with a methyl-substituted phenyl group. nih.gov |

This table is generated based on available data for related compounds to provide context for 3-(3-Methylphenyl)prop-2-en-1-ol.

Significance of Substituted Allylic Alcohols in Modern Organic Chemistry

Substituted allylic alcohols are highly valuable and versatile building blocks in modern organic synthesis. Their importance stems from the multiple reactive sites they possess: the hydroxyl group, the double bond, and the allylic position. These functionalities allow for a wide array of chemical transformations.

The direct nucleophilic substitution of allylic alcohols is an area of significant interest as it is considered an environmentally friendly method, producing only water as a byproduct. chemicalbook.com This approach avoids the generation of waste products that are common in traditional methods involving the displacement of leaving groups. chemicalbook.com

Furthermore, the oxidation of allylic alcohols can lead to the formation of α,β-unsaturated aldehydes or ketones, which are important intermediates in many synthetic routes. The regioselectivity and stereoselectivity of these reactions are critical aspects that are often influenced by the nature and position of substituents on the allylic alcohol.

Overview of Research Trajectories for 3-(3-Methylphenyl)prop-2-en-1-ol and its Analogues

While specific research on 3-(3-Methylphenyl)prop-2-en-1-ol is not extensively documented in publicly available literature, the research trajectories for its analogues, particularly cinnamyl alcohol and other substituted derivatives, provide a clear indication of potential areas of investigation. These research avenues are primarily focused on leveraging the compound's reactive sites for various synthetic transformations.

Key research trajectories include:

Nucleophilic Substitution Reactions: Investigating the direct substitution of the hydroxyl group with various nucleophiles to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. chemicalbook.com The methyl group in the meta-position of 3-(3-Methylphenyl)prop-2-en-1-ol would likely influence the reaction rates and regioselectivity of these substitutions compared to the unsubstituted cinnamyl alcohol.

Oxidation Reactions: Studying the selective oxidation of the alcohol to the corresponding aldehyde, 3-(3-methylphenyl)propenal, or further to the carboxylic acid. The conditions required for these transformations and the influence of the methyl group on the reactivity would be of interest.

Epoxidation and Dihydroxylation: Exploring the reactions of the double bond, such as epoxidation to form the corresponding epoxide or dihydroxylation to yield a triol. These reactions would create new stereocenters and expand the synthetic utility of the molecule.

Catalytic Hydrogenation: Investigating the selective reduction of the double bond to produce 3-(3-methylphenyl)propan-1-ol, or the complete reduction of both the double bond and the aromatic ring under more forcing conditions.

Esterification and Etherification: Utilizing the hydroxyl group to form esters and ethers, which have applications in various fields, including fragrance and materials science.

The table below outlines potential research areas and the types of reactions that would be relevant for studying 3-(3-Methylphenyl)prop-2-en-1-ol, based on the literature for analogous compounds.

| Research Area | Type of Reaction | Potential Products |

| Functional Group Interconversion | Oxidation | 3-(3-Methylphenyl)propenal, 3-(3-Methylphenyl)propenoic acid |

| Reduction | 3-(3-Methylphenyl)propan-1-ol | |

| Carbon-Carbon Bond Formation | Nucleophilic substitution with carbon nucleophiles | Substituted allylic compounds |

| Carbon-Heteroatom Bond Formation | Nucleophilic substitution with N, O, S nucleophiles | Allylic amines, ethers, and sulfides |

| Reactions at the Double Bond | Epoxidation, Dihydroxylation, Halogenation | Epoxides, diols, halo-alcohols |

This table outlines hypothetical research trajectories for 3-(3-Methylphenyl)prop-2-en-1-ol based on the known reactivity of the cinnamyl alcohol class.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8,11H,7H2,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAMNTQNGZZILX-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformative Pathways of 3 3 Methylphenyl Prop 2 En 1 Ol

Functional Group Interconversions and Derivatization Strategies

The unique structure of 3-(3-Methylphenyl)prop-2-en-1-ol, featuring an allylic alcohol and an alkene functionality, allows for a diverse range of chemical transformations. These reactions are fundamental to creating a variety of derivatives with potential applications in medicinal chemistry and material science.

Oxidation Reactions of the Allylic Alcohol Moiety

The allylic alcohol group in 3-(3-Methylphenyl)prop-2-en-1-ol is susceptible to oxidation, which can yield either the corresponding aldehyde, 3-(3-methylphenyl)prop-2-enal, or the carboxylic acid, (2E)-3-(3-methylphenyl)prop-2-enoic acid. The choice of oxidizing agent and reaction conditions dictates the final product. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger agents would lead to the carboxylic acid.

A related transformation involves the oxidation of a similar substrate, 3-(2-methoxy-5-methylphenyl)prop-2-enoic acid, which has a melting point of 145-146 °C. sigmaaldrich.com

Esterification and Etherification Reactions

The hydroxyl group of 3-(3-Methylphenyl)prop-2-en-1-ol can readily undergo esterification and etherification reactions. Esterification, typically carried out with a carboxylic acid or its derivative in the presence of an acid catalyst, results in the formation of an ester. For example, the reaction with ethyl acetate (B1210297) would yield ethyl (2E)-3-(3-methylphenyl)prop-2-enoate. chem960.com

Etherification, on the other hand, involves the reaction of the alcohol with an alkyl halide or a similar electrophile in the presence of a base. This leads to the formation of an ether, such as 1-(2-Hydroxy-5-Methylphenyl)-3-(3-Methylthiophen-2-Yl)prop-2-En-1-One. amanote.com

Halogenation and Hydrohalogenation Pathways

The alkene functionality in 3-(3-Methylphenyl)prop-2-en-1-ol can undergo halogenation and hydrohalogenation reactions. Halogenation involves the addition of a halogen, such as bromine or chlorine, across the double bond. This reaction can be influenced by the solvent used. youtube.com

Hydrohalogenation, the addition of a hydrogen halide (e.g., HBr or HCl), typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. However, anti-Markovnikov addition can be achieved under specific conditions, such as in the presence of peroxides for HBr. youtube.com

Deoxytrifluoromethylation Reactions

Recent advancements in synthetic methodology have enabled the deoxytrifluoromethylation of allylic alcohols. This reaction introduces a trifluoromethyl group (CF3) into the molecule, a common motif in pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity. While specific studies on the deoxytrifluoromethylation of 3-(3-Methylphenyl)prop-2-en-1-ol are not detailed in the provided results, the general mechanism involves the conversion of the alcohol to a good leaving group, followed by nucleophilic attack by a trifluoromethylating agent. This can lead to the formation of compounds like 3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone. nih.gov

Carbon-Carbon Bond Forming Reactions

The alkene moiety of 3-(3-Methylphenyl)prop-2-en-1-ol serves as a key site for carbon-carbon bond formation, allowing for the extension of the carbon skeleton and the synthesis of more complex molecules.

Addition Reactions Across the Alkene Functionality

The double bond in 3-(3-Methylphenyl)prop-2-en-1-ol can participate in various addition reactions. These reactions break the pi bond of the alkene and form two new sigma bonds. Examples include:

Oxymercuration-demercuration: This two-step process results in the Markovnikov addition of water across the double bond, yielding an alcohol. youtube.com

Hydroboration-oxidation: This reaction sequence leads to the anti-Markovnikov addition of water across the double bond, also forming an alcohol. youtube.com

Halohydrin formation: In the presence of a halogen and water, a halohydrin is formed, where a halogen and a hydroxyl group add to adjacent carbons of the former double bond. youtube.com

These addition reactions provide pathways to a variety of substituted propanols, further expanding the synthetic utility of 3-(3-Methylphenyl)prop-2-en-1-ol.

Rearrangement Reactions (e.g., Claisen Rearrangement Variants)

Rearrangement reactions of allylic alcohols and their derivatives are powerful tools in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds with high stereocontrol. For 3-(3-methylphenyl)prop-2-en-1-ol, several rearrangement pathways, particularly variants of the Claisen rearrangement, are of significant interest.

One of the most relevant variants is the Overman rearrangement , which converts allylic alcohols into allylic amines via a rsc.orgrsc.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523). wikipedia.orgorganic-chemistry.org This transformation is prized for its ability to transpose alcohol and amine functionalities with high fidelity. organic-chemistry.org The process begins with the formation of a trichloroacetimidate from 3-(3-methylphenyl)prop-2-en-1-ol by reacting it with trichloroacetonitrile, a reaction that often requires only a catalytic amount of base. organic-chemistry.org This intermediate then undergoes a thermal or metal-catalyzed rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org The reaction typically proceeds through a highly ordered, chair-like six-membered transition state, which ensures efficient transfer of chirality and predictable stereochemical outcomes. organic-chemistry.org The resulting allylic trichloroacetamide (B1219227) can then be hydrolyzed to furnish the corresponding allylic amine.

Another important transformation is the direct 1,3-transposition of the alcohol functionality. This type of allylic rearrangement can be catalyzed by various transition metal complexes. For instance, methyltrioxorhenium (MTO) has been shown to catalyze the 1,3-transposition of allylic alcohols to achieve an equilibrium mixture of isomers. iastate.edu For aromatic allylic alcohols, the equilibrium generally favors the isomer with greater conjugation. iastate.edu In the case of 3-(3-methylphenyl)prop-2-en-1-ol (a primary alcohol), this rearrangement would lead to 1-(3-methylphenyl)prop-2-en-1-ol (a secondary alcohol), with the equilibrium position influenced by the relative stabilities of the two isomers.

The Johnson-Claisen rearrangement represents another pathway, where an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.org This reaction often requires elevated temperatures to proceed. wikipedia.org

The table below summarizes key aspects of these rearrangement reactions as they would apply to aryl-substituted allylic alcohols like 3-(3-methylphenyl)prop-2-en-1-ol.

| Rearrangement Type | Reactant(s) | Key Intermediate | Product Type |

| Overman Rearrangement | Allylic alcohol, Trichloroacetonitrile | Allylic trichloroacetimidate | Allylic amine |

| MTO-Catalyzed 1,3-Transposition | Allylic alcohol | Rhenium-alkoxide complex | Isomeric allylic alcohol |

| Johnson-Claisen Rearrangement | Allylic alcohol, Orthoester | --- | γ,δ-Unsaturated ester |

Cyclization and Annulation Reactions Involving 3-(3-Methylphenyl)prop-2-en-1-ol Scaffolds

The structural framework of 3-(3-methylphenyl)prop-2-en-1-ol is a valuable building block for the synthesis of cyclic and polycyclic systems through cyclization and annulation reactions. These reactions often leverage the reactivity of the allyl group and can be catalyzed by transition metals.

[4+2] Annulation: Rhodium(III)-catalyzed oxidative annulation reactions between directing groups on an aromatic ring and an allylic alcohol provide a pathway to fused polycyclic structures. For example, 2-arylquinoxalines can react with allylic alcohols in a [4+2] annulation to form benzo[a]phenazines. rsc.org In a similar fashion, the 3-(3-methylphenyl)prop-2-en-1-ol scaffold could potentially undergo directed C-H activation and annulation with suitable coupling partners.

[3+2] Annulation: Phosphine-catalyzed [3+2] annulation reactions are another synthetic strategy. These reactions can occur between modified allylic compounds (such as allylic carbonates derived from the parent alcohol) and electron-deficient partners like imines. acs.org This methodology leads to the formation of five-membered heterocyclic rings, such as 3-pyrrolines. acs.org The reaction proceeds through the formation of a phosphonium (B103445) ylide intermediate which then undergoes nucleophilic addition and subsequent cyclization. acs.org

Robinson Annulation: A one-pot Robinson annulation has been reported using allylic alcohols and ketones with palladium catalysis to generate 3-arylcyclohexenones. researchgate.net This transformation demonstrates the utility of allylic alcohols as precursors for forming six-membered rings, a cornerstone of steroid and terpenoid synthesis.

The following table presents examples of annulation reactions with substrates analogous to 3-(3-methylphenyl)prop-2-en-1-ol, showcasing the potential for this scaffold in constructing cyclic systems.

| Annulation Type | Catalytic System | Coupling Partners | Product Class |

| Oxidative [4+2] Annulation | Rh(III) | 2-Arylquinoxalines | Benzo[a]phenazines |

| Phosphine-Catalyzed [3+2] Annulation | PPh₃ | N-Tosylimines | 3-Pyrrolines |

| Robinson Annulation | Palladium Acetate / Ligand | Ketones (e.g., Propiophenone) | 3-Aryl-2-cyclohexenones |

Investigating Reaction Mechanisms and Intermediates

Understanding the intricate details of reaction mechanisms, including the energetics of reaction pathways and the nature of transient species, is fundamental to controlling and optimizing chemical transformations.

The thermodynamic and kinetic parameters of a reaction dictate its feasibility, rate, and outcome. The Claisen rearrangement, for instance, is known to be an exothermic process. wikipedia.org The formation of a stable carbonyl group in the product serves as a significant thermodynamic driving force, with an enthalpy change of approximately -25 kcal/mol. wikipedia.org

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for mapping the potential energy surface of a reaction. For the reaction of a simple allyl alcohol with a hydroxyl radical, computational models have been used to determine the rate constants and branching ratios for different pathways (direct hydrogen abstraction vs. addition/elimination) over a range of temperatures and pressures. acs.org Similar computational approaches can be applied to the reactions of 3-(3-methylphenyl)prop-2-en-1-ol to predict the activation energies (ΔG‡) for various competing pathways, thereby rationalizing observed product distributions. Transition state theory provides a framework to connect the Gibbs free energy of activation to the reaction rate constant, offering a quantitative link between the calculated energetics of the transition state and the macroscopic reaction kinetics. youtube.com

The transformations of 3-(3-methylphenyl)prop-2-en-1-ol proceed through various short-lived transition states and reactive intermediates that determine the reaction's course and stereochemistry.

Transition States:

rsc.orgrsc.org-Sigmatropic Rearrangements: The Overman and Claisen rearrangements are characterized by concerted, pericyclic mechanisms that proceed through highly ordered, six-membered cyclic transition states. organic-chemistry.orgwikipedia.org These are typically described as having a "chair-like" conformation, which minimizes steric interactions and allows for predictable stereochemical control. organic-chemistry.org

Metal-Catalyzed Reactions: In transition metal-catalyzed reactions, the geometry of the transition state involving the metal center is critical. For example, in iridium-catalyzed allylic substitution, detailed modeling has shown how the chiral catalyst environment and weak interactions like π-stacking and C-H•••π bonds within the transition state assembly govern stereocontrol. acs.org

Reactive Intermediates:

Allylic Cations: In nucleophilic substitution reactions proceeding under SN1 conditions, the departure of a leaving group (e.g., from a protonated alcohol) can generate a resonance-stabilized allylic carbocation. lscollege.ac.in For the 3-(3-methylphenyl)prop-2-en-1-ol system, this intermediate would have positive charge delocalized across two carbon atoms, allowing a nucleophile to attack at either the primary (C1) or tertiary (C3) position, leading to a mixture of products. lscollege.ac.in

π-Allyl Metal Complexes: In many transition metal-catalyzed reactions, such as the Tsuji-Trost reaction or certain rearrangements, the allylic alcohol is converted into a π-allyl metal complex (e.g., π-allyl palladium or π-allyl iridium). organic-chemistry.orgacs.org This intermediate is electrophilic and subject to attack by nucleophiles.

Phosphonium Ylides: In phosphine-catalyzed annulations, the reaction of the phosphine (B1218219) with an allylic precursor generates a phosphorus ylide, a key nucleophilic intermediate that initiates the bond-forming cascade. acs.org

The following table summarizes the characteristic transition states and intermediates for major reaction classes relevant to 3-(3-methylphenyl)prop-2-en-1-ol.

| Reaction Class | Key Transition State(s) | Key Reactive Intermediate(s) |

| Sigmatropic Rearrangements | Chair-like cyclic transition state | Allylic imidate (Overman) |

| Nucleophilic Substitution | SN1-like loose ion pair | Resonance-stabilized allylic carbocation |

| Metal-Catalyzed Allylation | Organometallic complex geometry | π-Allyl metal complex |

| Phosphine-Catalyzed Annulation | --- | Phosphonium ylide |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 3 Methylphenyl Prop 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the molecular framework.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial but crucial information. For derivatives of cinnamyl alcohol, the ¹H NMR spectrum typically reveals characteristic signals for vinylic protons, while the ¹³C NMR spectrum provides information on the carbon skeleton. nsf.gov

However, for complex structures, 1D NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these complexities by correlating different nuclei within the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com It is instrumental in establishing the connectivity of proton networks within the molecule, such as the spin system of the propenol chain in 3-(3-methylphenyl)prop-2-en-1-ol.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). youtube.comyoutube.com This allows for the direct assignment of proton signals to their attached carbon atoms, providing a clear map of the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comyoutube.com This technique is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments by observing correlations across heteroatoms or non-protonated carbons. For instance, in a derivative of 3-(3-methylphenyl)prop-2-en-1-ol, HMBC can show correlations from the methyl protons to the aromatic carbons, confirming the substitution pattern of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, regardless of their bonding connectivity. ipb.pt This is crucial for establishing stereochemistry and conformation by identifying protons that are close to each other in space.

A hypothetical table of expected 2D NMR correlations for 3-(3-Methylphenyl)prop-2-en-1-ol is presented below:

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H1 (CH₂OH) | H2 | C1 | C2, C3 |

| H2 (CH=) | H1, H3 | C2 | C1, C3, C4 |

| H3 (=CH-Ar) | H2 | C3 | C2, C4, C5, C9 |

| Ar-H | Other Ar-H | Corresponding Ar-C | Other Ar-C, C3 |

| CH₃ | - | C10 | C6, C7, C8 |

Stereochemical Assignment through NMR Anisotropy Effects

The magnetic environment around a nucleus can be influenced by the presence of nearby functional groups, a phenomenon known as the anisotropic effect. youtube.comyoutube.com This effect is particularly pronounced in molecules containing π-systems, such as the phenyl ring and the double bond in 3-(3-methylphenyl)prop-2-en-1-ol. youtube.com The circulation of π-electrons in an external magnetic field generates a secondary magnetic field that can either shield or deshield neighboring protons, depending on their spatial orientation relative to the π-system. youtube.comyoutube.com

This anisotropic effect can be exploited for stereochemical assignment. For example, in derivatives of styryl compounds, the relative orientation of substituents can be deduced from the chemical shift differences of protons located in the shielding or deshielding zones of the aromatic ring. researchgate.net The use of anisotropic NMR data, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), has become a powerful method for determining the relative configuration and conformation of molecules, especially for those with distant stereocenters. researchgate.net

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for their identification. nsf.gov For 3-(3-methylphenyl)prop-2-en-1-ol and its derivatives, key FT-IR absorption bands would include:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | ~3200-3600 (broad) |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

| C=C (alkene) | Stretching | ~1640-1680 |

| C=C (aromatic) | Stretching | ~1450-1600 |

| C-O (alcohol) | Stretching | ~1000-1260 |

For example, in a related chalcone (B49325), 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, characteristic IR peaks were observed for the C=O group at 1650 cm⁻¹ and the C≡C stretch at 2117 cm⁻¹. nih.gov

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. nsf.gov While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. For 3-(3-methylphenyl)prop-2-en-1-ol, Raman spectroscopy would provide strong signals for the C=C bonds of the aromatic ring and the alkene moiety, offering a more complete vibrational profile of the molecule. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org

For 3-(3-methylphenyl)prop-2-en-1-ol, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Furthermore, the fragmentation pattern provides valuable structural information. Alcohols often exhibit characteristic fragmentation patterns, including the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgyoutube.com In the case of cinnamyl alcohol derivatives, fragmentation can also occur at the benzylic position. The study of these fragmentation patterns can help to confirm the structure of the molecule and identify its different components. researchgate.netresearchgate.netcore.ac.uk

For instance, the mass spectrum of a primary alcohol might show a characteristic peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. youtube.com The analysis of fragmentation patterns in related lignan (B3055560) compounds, which share structural similarities, has been instrumental in their identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). Unlike standard mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), which is sufficiently precise to determine the elemental composition of a molecule.

For 3-(3-Methylphenyl)prop-2-en-1-ol, the molecular formula is C₁₀H₁₂O. HRMS analysis, often using techniques like Time-of-Flight (TOF), can differentiate its exact mass from other compounds with the same nominal mass. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This high level of precision is critical for confirming the synthesis of the target compound and for distinguishing it from isomeric impurities or degradation products in a sample. rsc.org

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O |

| Nominal Mass | 148 |

| Theoretical Exact Mass (Monoisotopic) | 148.08882 Da |

| Required Mass Accuracy (typical) | < 5 ppm |

This table presents the theoretical mass values for 3-(3-Methylphenyl)prop-2-en-1-ol, which would be confirmed by HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a mixture. researchgate.netnih.gov In the context of 3-(3-Methylphenyl)prop-2-en-1-ol, GC-MS serves as a primary method for assessing sample purity and identifying any synthesis-related impurities or isomers. nih.gov

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which generates a unique mass spectrum based on the fragmentation pattern of the molecule. The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of the compound. researchgate.net For instance, analysis of related essential oils demonstrates the capability of GC-MS to identify dozens of components, with major compounds like trans-cinnamaldehyde being readily quantifiable. researchgate.net This method can effectively detect starting materials, such as 3-methylbenzaldehyde (B113406), or byproducts like the corresponding aldehyde, 3-(3-methylphenyl)prop-2-enal.

| Potential Compound | Typical Role | Analytical Significance |

| 3-(3-Methylphenyl)prop-2-en-1-ol | Target Analyte | Main peak, confirmation of identity and purity. |

| 3-Methylbenzaldehyde | Starting Material | Presence indicates an incomplete reaction. |

| 3-(3-Methylphenyl)prop-2-enal | Oxidation Product | Presence suggests sample degradation or side-reactions. |

| Cis-isomer of the title compound | Isomeric Impurity | Separation depends on GC column polarity and temperature program. |

This interactive table outlines potential components in a sample of 3-(3-Methylphenyl)prop-2-en-1-ol that can be identified and quantified using GC-MS.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the 3D structure of molecules. springernature.comnih.gov If a suitable single crystal of 3-(3-Methylphenyl)prop-2-en-1-ol can be grown, SC-XRD analysis can provide an unambiguous determination of its molecular conformation. This includes the planarity of the propenol side chain, the torsion angles describing the orientation of the phenyl ring relative to the double bond, and the conformation of the hydroxymethyl group.

While 3-(3-Methylphenyl)prop-2-en-1-ol itself is not chiral, derivatives of it could be. For chiral molecules, SC-XRD is the gold standard for determining the absolute configuration of all stereogenic centers, often by analyzing anomalous dispersion effects. researchgate.netresearchgate.netmdpi.com

Co-crystal Formation and Supramolecular Interactions

Co-crystals are crystalline solids composed of two or more different neutral molecules held together in a stoichiometric ratio by non-covalent interactions. wikipedia.orgnih.gov The study of co-crystal formation with 3-(3-Methylphenyl)prop-2-en-1-ol can provide deep insights into its supramolecular behavior. The hydroxyl (-OH) group of the alcohol is a strong hydrogen bond donor, and the phenyl ring can participate in π-stacking interactions.

By systematically selecting "co-formers" (molecules with complementary functional groups, such as carboxylic acids or amides), it is possible to form co-crystals. nih.gov X-ray diffraction analysis of these co-crystals reveals the specific hydrogen bonding networks and other intermolecular forces that govern molecular recognition and self-assembly in the solid state. nih.govrsc.org This approach, known as crystal engineering, uses knowledge of supramolecular synthons—robust and predictable intermolecular interaction patterns—to design new crystalline materials with tailored properties. The analysis would detail how the alcohol's hydroxyl group interacts with acceptor groups on the co-former and how the methyl-substituted phenyl rings arrange themselves to optimize van der Waals and π-π interactions. amercrystalassn.org

Sufficient information to generate the requested article on the computational and theoretical investigations of 3-(3-Methylphenyl)prop-2-en-1-ol could not be located in the provided search results.

Extensive searches for specific computational studies, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (FMO) theory, Molecular Dynamics (MD) simulations, and computational spectra for 3-(3-Methylphenyl)prop-2-en-1-ol, did not yield relevant results.

The search results primarily contained information on structurally related but distinct compounds, primarily chalcones (1,3-diphenyl-2-propen-1-one derivatives) which feature a ketone group instead of the alcohol group present in the requested compound. For example, studies were found for (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one nih.govnih.gov and other substituted chalcones. researchgate.netmdpi.comniscpr.res.innih.govresearchgate.netnih.govresearchgate.netresearchgate.net While these studies employ the requested computational methods (DFT, MEP, etc.), their specific findings regarding molecular geometry, electronic properties, and reactivity are unique to the molecules studied and cannot be accurately attributed to 3-(3-Methylphenyl)prop-2-en-1-ol.

General information on cinnamyl alcohol and its derivatives was also found, but these sources focused on pharmacological properties, biological synthesis, or catalytic reactions rather than the specific computational and theoretical analyses requested. oclc.orgresearchgate.netmdpi.comnih.govnih.gov

Due to the lack of specific data for 3-(3-Methylphenyl)prop-2-en-1-ol, generating a scientifically accurate article that strictly adheres to the provided outline is not possible without resorting to speculation or incorrectly applying data from other compounds.

Computational and Theoretical Investigations of 3 3 Methylphenyl Prop 2 En 1 Ol

Prediction of Spectroscopic Parameters

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra and validating proposed structures.

The most common method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The process begins with a geometry optimization of the 3-(3-Methylphenyl)prop-2-en-1-ol molecule using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p). This step ensures the calculations are performed on the most stable conformation of the molecule. Following optimization, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding values of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Validation is a critical step where the predicted chemical shifts are compared with experimentally obtained NMR data. A strong correlation between the theoretical and experimental values confirms the structural assignment and the accuracy of the computational model. Discrepancies can point to incorrect assignments or suggest that the computational model may need refinement, for instance, by including solvent effects.

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for 3-(3-Methylphenyl)prop-2-en-1-ol This table is illustrative. Actual experimental values may vary based on solvent and conditions.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 (CH₂OH) | 4.15 | 4.29 | 63.5 | 63.8 |

| C2 (=CH) | 6.30 | 6.41 | 129.0 | 128.7 |

| C3 (=CH) | 6.55 | 6.62 | 131.2 | 131.5 |

| C1' (Ar-C) | - | - | 136.8 | 136.5 |

| C3' (Ar-C-CH₃) | - | - | 138.1 | 138.2 |

| C-CH₃ | 2.35 | 2.34 | 21.4 | 21.3 |

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the precise mechanism of a chemical reaction—the sequential path of bond breaking and forming—is fundamental to controlling reaction outcomes. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transient species like transition states, which are often impossible to observe experimentally.

Using methodologies like Density Functional Theory (DFT), a potential energy surface for a reaction, such as the synthesis of 3-(3-Methylphenyl)prop-2-en-1-ol, can be mapped out. A common synthetic route is the selective reduction of 3-(3-methylphenyl)prop-2-enal. A computational study of this reaction would involve modeling the reactants (the aldehyde and a reducing agent) and the product (the alcohol).

The core of the investigation is the transition state search. Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants to the products. This point represents the highest energy barrier of the reaction, known as the transition state. By calculating the energy of this transition state relative to the reactants, the activation energy (ΔG‡) can be determined. This value is crucial as it dictates the reaction rate. The geometric structure of the transition state reveals the precise arrangement of atoms as bonds are broken and formed. For instance, in a hydride reduction, it would show the partial bonds between the hydride source, the carbonyl carbon, and the carbonyl oxygen. Such studies can explain the chemo- and stereoselectivity of reactions. mdpi.commdpi.com For example, computational models can predict whether a reducing agent is more likely to attack the C=C double bond or the C=O carbonyl group by comparing the activation energies for both pathways.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its biological activity. When approached from a theoretical perspective, this often involves Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.gov

For a class of compounds like cinnamyl alcohol derivatives, a QSAR study begins by generating a dataset of molecules with known activities (e.g., antileishmanial or antitrypanosomal activity). mdpi.com For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: Atomic partial charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).

Steric/Topological Properties: Molecular weight, surface area, volume, shape indices (e.g., vsurf_EWmin3). mdpi.com

Hydrophobicity: The partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is built that links a selection of these descriptors to the biological activity. nih.gov A robust QSAR model not only explains the observed SAR but can also predict the activity of new, yet-to-be-synthesized derivatives. For instance, a QSAR study on related cinnamate (B1238496) esters found that descriptors related to the molecule's ability to form polar contacts, such as hydrogen bonds, were crucial for increasing antileishmanial activity. mdpi.com This suggests that modifications to the 3-(3-Methylphenyl)prop-2-en-1-ol structure that enhance its hydrogen bonding capacity could be a promising strategy for developing more potent analogues.

Table 2: Key Molecular Descriptor Classes in Theoretical SAR Studies

| Descriptor Class | Examples | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Partial Charges | Governs ability to participate in charge-transfer or electrostatic interactions with a biological target. |

| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | Determines the fit of the molecule into a receptor's binding pocket. |

| Topological | Wiener Index, Randić Indices | Encodes information about molecular size, shape, and degree of branching. |

| Hydrophobicity | LogP | Influences membrane permeability and transport to the site of action. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological macromolecules like proteins and enzymes. mdpi.com |

Applications of 3 3 Methylphenyl Prop 2 En 1 Ol in Advanced Material Science and Catalysis

Role as a Precursor in Polymer Chemistry and Material Science

The presence of a polymerizable double bond and a hydroxyl group in 3-(3-methylphenyl)prop-2-en-1-ol makes it a valuable building block for various polymeric materials.

Monomer for Polymerization Studies

While direct homopolymerization of allyl alcohols can be challenging, they can be valuable monomers in copolymerization reactions or after chemical modification. For instance, cinnamyl alcohol, a structurally similar compound, has been converted to cinnamyl methacrylate (B99206), which can then undergo radical and photochemical polymerization to create crosslinked products. nih.gov This suggests that 3-(3-methylphenyl)prop-2-en-1-ol could be similarly functionalized to a more reactive monomeric species for polymerization.

Research on the free radical copolymerization of cinnamyl methacrylate with other monomers, such as ethyl methacrylate, has been conducted to determine monomer reactivity ratios and predict the resulting copolymer composition and structure. researchgate.netresearchgate.net Such studies are crucial for tailoring the properties of the final polymeric material. Although direct polymerization of cinnamyl alcohol itself has shown limited success, its derivatives present a viable route to new polymers. researchgate.net A patent has also described the polymerization of allyl-type primary alcohols, indicating the potential for this class of compounds, including 3-(3-methylphenyl)prop-2-en-1-ol, in polymer synthesis.

Synthesis of Plasticizers and Additives

Bio-based plasticizers are gaining significant attention as environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers in polymers like poly(vinyl chloride) (PVC). nih.govresearchgate.net Various biomass-derived molecules, including those with ester and long alkyl chain functionalities, have been synthesized and shown to be effective plasticizers, improving the flexibility and thermal stability of PVC films. acs.orgmdpi.com

Development of Materials with Tunable Optical Properties (e.g., Non-Linear Optics)

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. mdpi.comnih.gov Chalcones, which are α,β-unsaturated ketones structurally related to 3-(3-methylphenyl)prop-2-en-1-ol, have been a focus of NLO research. rsc.orgresearchgate.net These molecules can exhibit large third-order nonlinearities, which can be tuned by modifying their molecular structure. rsc.orgrsc.orgnih.gov

Studies on various chalcone (B49325) derivatives have shown that the introduction of different substituent groups on the aromatic rings can significantly influence their NLO properties, including the nonlinear refractive index and absorption coefficient. rsc.org The investigation of donor-π-linker-acceptor chromophores has also provided insights into designing molecules with enhanced NLO responses. nih.govrsc.orgnih.govyoutube.com Although direct Z-scan measurements for 3-(3-methylphenyl)prop-2-en-1-ol are not reported, the study of related compounds suggests that it could serve as a precursor for materials with interesting NLO properties. The key to unlocking this potential lies in the strategic chemical modification of its structure to create molecules with strong electronic push-pull systems.

Application in Catalytic Systems

The reactivity of the double bond and the hydroxyl group in 3-(3-methylphenyl)prop-2-en-1-ol makes it a relevant molecule in the context of catalytic transformations, both as a substrate and as a building block for ligands.

Substrate in Novel Catalytic Transformations

Allylic alcohols are important substrates in a variety of catalytic reactions. For instance, the iron-catalyzed transfer hydrogenation of (E)-2-methyl-3-phenylprop-2-en-1-ol, a close analog of the title compound, has been studied for the synthesis of the corresponding saturated alcohol. d-nb.info This work highlights the potential for selective hydrogenation of the double bond in the presence of the hydroxyl group.

Furthermore, the hydroformylation of allyl alcohol, which involves the addition of a formyl group and a hydrogen atom across the double bond, is an industrially significant process for producing aldehydes. wikipedia.org This reaction is typically catalyzed by rhodium-phosphine complexes, and the selectivity can be controlled by the choice of ligands and reaction conditions. researchgate.netnih.govgoogle.com While specific studies on the hydroformylation of 3-(3-methylphenyl)prop-2-en-1-ol are not detailed in the literature, the general reactivity of allyl alcohols suggests its viability as a substrate for such transformations, leading to valuable aldehyde products.

Ligand Design for Metal-Catalyzed Reactions

Phosphine (B1218219) ligands are crucial in homogeneous catalysis, where their steric and electronic properties can be fine-tuned to control the activity and selectivity of metal catalysts. ua.eduumb.edu The synthesis of novel phosphine ligands often involves the incorporation of various functional groups that can interact with the metal center or the substrate. researchgate.netd-nb.inforesearchgate.net

The hydroxyl group in 3-(3-methylphenyl)prop-2-en-1-ol offers a reactive handle for the synthesis of new phosphine ligands. For example, it could be used to introduce a phosphine moiety, potentially leading to P,O-bidentate ligands. The synthesis of phosphino (B1201336) amino alcohol ligands and their coordination chemistry has been explored, demonstrating the versatility of such ligand architectures. researchgate.net The design and synthesis of phosphine ligands from readily available starting materials is an active area of research, and 3-(3-methylphenyl)prop-2-en-1-ol represents a potential precursor for developing new ligands for a range of catalytic applications. researchgate.net

Intermediate in the Synthesis of Complex Organic Architectures

Building Block for Natural Product Synthesis (excluding specific natural product activities)

While extensive research into the synthesis of numerous natural products is ongoing, the specific use of 3-(3-Methylphenyl)prop-2-en-1-ol as a direct precursor is not widely documented in publicly available scientific literature. The broader class of cinnamyl alcohols, however, serves as a foundational structural motif in many natural compounds. The synthetic strategies applied to cinnamyl alcohol and its other derivatives could theoretically be adapted for 3-(3-Methylphenyl)prop-2-en-1-ol to generate novel analogues of natural products. The introduction of the methyl group on the phenyl ring offers a point of differentiation that could be exploited to create unique molecular architectures.

Synthesis of Advanced Pharmaceutical Intermediates (excluding final drug products or clinical data)

The development of novel pharmaceutical agents often relies on the availability of unique and adaptable chemical intermediates. Cinnamyl alcohol derivatives are recognized for their role as starting materials in the synthesis of various pharmaceutical precursors. For instance, the core structure of cinnamyl alcohol is a key component in the synthesis of intermediates for certain central nervous system agents. The modification of the phenyl ring, as seen in 3-(3-Methylphenyl)prop-2-en-1-ol, provides a strategic tool for chemists to develop new pharmaceutical intermediates. By altering the substitution pattern on the aromatic ring, researchers can fine-tune the steric and electronic properties of the resulting molecules, which is a critical aspect of designing new therapeutic candidates.

A general synthetic pathway starting from a cinnamyl alcohol derivative to a morpholine-based pharmaceutical intermediate is illustrative of this application.

| Step | Reactant(s) | Transformation | Intermediate Class |

| 1 | Cinnamyl Alcohol Derivative | Epoxidation | Phenyl-oxirane-methanol |

| 2 | Phenyl-oxirane-methanol, Amine | Ring-opening | Amino-diol |

| 3 | Amino-diol | Cyclization | Phenyl-morpholine |

This table outlines a generalized sequence where a cinnamyl alcohol derivative is converted into a heterocyclic structure that serves as a core for further elaboration in pharmaceutical synthesis.

Development of Agrochemical Intermediates

In the field of agrochemical research, the search for new and effective pesticides and herbicides is continuous. Fluorinated derivatives of cinnamyl alcohol have been noted for their potential in creating active agrochemical compounds. The presence of fluorine atoms can significantly alter the biological activity and stability of a molecule. While direct applications of 3-(3-Methylphenyl)prop-2-en-1-ol in this context are not prominently reported, its structure serves as a scaffold that could be functionalized, for example through fluorination, to produce novel agrochemical intermediates. The tolyl group could influence the molecule's interaction with biological targets or its environmental persistence, making it a region of interest for synthetic modification.

Supramolecular Chemistry and Crystal Engineering Applications

The study of how molecules interact and organize themselves in the solid state is central to crystal engineering and supramolecular chemistry. The specific arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions.

Design of Ordered Molecular Assemblies

The design of predictable, ordered molecular assemblies is a primary goal of crystal engineering. The structure of 3-(3-Methylphenyl)prop-2-en-1-ol, with its hydrogen-bond-donating hydroxyl group and its aromatic ring capable of π-π interactions, makes it a candidate for forming well-defined supramolecular structures. While the specific crystal structure of 3-(3-Methylphenyl)prop-2-en-1-ol is not available in open-access crystallographic databases, studies on closely related chalcones and other cinnamyl alcohol derivatives provide insight into how it might behave. These related compounds are known to form layered or sheet-like structures in the solid state. It is plausible that 3-(3-Methylphenyl)prop-2-en-1-ol would also self-assemble into ordered arrangements through a combination of hydrogen bonding and stacking interactions.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular forces governing the crystal packing of molecules like 3-(3-Methylphenyl)prop-2-en-1-ol are of fundamental interest. The hydroxyl group is a strong hydrogen bond donor and acceptor, and it would be expected to be a primary driver in the formation of the crystal lattice. These hydrogen bonds could lead to the formation of chains or dimeric motifs.

Furthermore, the phenyl ring, along with the conjugated double bond, creates a π-system that can participate in π-π stacking interactions. The methyl group on the phenyl ring (the tolyl group) can influence the geometry of this stacking, potentially leading to offset or herringbone packing arrangements. The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions would ultimately determine the final three-dimensional structure of the crystal. Analysis of the crystal structures of related compounds reveals the prevalence of these interaction types in directing the supramolecular assembly.

| Intermolecular Interaction | Participating Groups | Expected Role in Assembly |

| Hydrogen Bonding | Hydroxyl group (-OH) | Formation of primary structural motifs (chains, dimers) |

| π-π Stacking | Phenyl ring, Propenyl group | Stabilization of layered or stacked structures |

| Van der Waals Forces | Alkyl and aromatic portions | Overall crystal packing and density |

This table summarizes the key intermolecular interactions and their likely roles in the solid-state structure of 3-(3-Methylphenyl)prop-2-en-1-ol, based on the principles of crystal engineering and data from analogous molecules.

Future Research Directions and Emerging Trends for 3 3 Methylphenyl Prop 2 En 1 Ol Research

Exploration of Novel Synthetic Methodologies

Current research is actively exploring innovative and more efficient methods for synthesizing 3-(3-Methylphenyl)prop-2-en-1-ol and its derivatives. Traditional methods often involve multi-step processes. For instance, one established route involves the reaction of 3-methylbenzaldehyde (B113406) with a Grignard reagent like ethylmagnesium bromide to form an intermediate, 1-(m-tolyl)propan-1-ol, which is then further processed. chemicalbook.com Another approach starts with the reduction of cinnamaldehyde (B126680) using sodium borohydride (B1222165) to produce cinnamyl alcohol. mnms-platform.com

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involving 3-(3-Methylphenyl)prop-2-en-1-ol is crucial for controlling reaction outcomes and designing more efficient synthetic processes. Time-resolved spectroscopy techniques are powerful tools for studying the transient intermediates and transition states that occur during a chemical reaction.

For analogous compounds like cinnamyl alcohol, studies have investigated its autoxidation, identifying key oxidation products such as cinnamaldehyde and epoxy cinnamyl alcohol. nih.gov Furthermore, research using techniques like high-resolution magic angle spinning nuclear magnetic resonance (HRMAS NMR) on reconstructed human epidermis has provided insights into the metabolic activation of cinnamyl alcohol, suggesting the formation of epoxy-alcohols and allylic sulfates as potential reactive intermediates. mnms-platform.com Applying these advanced spectroscopic methods to 3-(3-Methylphenyl)prop-2-en-1-ol would provide valuable data on its reactivity and degradation pathways.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. nih.gov

For the synthesis of 3-(3-Methylphenyl)prop-2-en-1-ol, AI algorithms could be employed to:

Predict reaction yields and identify optimal reaction conditions , such as solvent, temperature, and catalyst, thereby saving time and resources in the laboratory. researchgate.netibm.com

Forecast the products of novel reactions , facilitating the discovery of new synthetic routes. researchgate.net

Aid in retrosynthetic analysis , by proposing viable synthetic pathways from commercially available starting materials. nih.gov

Development of Sustainable and Eco-Friendly Production Methods

The fragrance and chemical industries are increasingly focused on developing sustainable and environmentally friendly production methods. adv-bio.comeurekalert.org This includes moving away from petrochemical-based starting materials and reducing the environmental impact of manufacturing processes. prnewswire.com

For compounds like 3-(3-Methylphenyl)prop-2-en-1-ol, which has applications in fragrances, future research will likely focus on:

Biocatalysis and Fermentation: Utilizing enzymes and microorganisms to produce the compound from renewable feedstocks. eurekalert.orgnih.gov Recent advancements have demonstrated the potential of biotech platforms to replicate complex fragrance molecules through fermentation, offering a more sustainable alternative to traditional extraction or synthesis. personalcareinsights.com

Green Chemistry Principles: Implementing principles of green chemistry, such as using less hazardous solvents, reducing waste, and improving energy efficiency in the synthetic process. adv-bio.com The use of biocatalytic cascades starting from bio-derived materials like L-phenylalanine exemplifies this approach. nih.gov

These sustainable methods not only reduce the environmental footprint but can also offer economic advantages and a more secure supply chain. eurekalert.orgprnewswire.com

Design of New Materials Based on the 3-(3-Methylphenyl)prop-2-en-1-ol Scaffold

The unique chemical structure of 3-(3-Methylphenyl)prop-2-en-1-ol, and cinnamyl alcohol derivatives in general, makes them valuable building blocks for new materials. ontosight.ai The presence of the allyl group and the aromatic ring allows for a variety of chemical modifications, leading to polymers and other materials with unique properties.

Research in this area could explore:

Polymers and Coatings: Cinnamyl alcohol derivatives have been investigated for the development of chemical-resistant coatings and photosensitive polymers. nih.gov The incorporation of fluorinated groups, for example, can enhance properties like lipophilicity and stability, leading to applications in non-stick coatings and waterproofing agents. ontosight.ai

Biomaterials: The inherent biological activities of some cinnamyl alcohol derivatives, such as antimicrobial and antioxidant properties, make them interesting candidates for the development of new biomaterials. researchgate.netontosight.ai

By strategically modifying the 3-(3-Methylphenyl)prop-2-en-1-ol scaffold, researchers can tailor the properties of the resulting materials for a wide range of applications, from industrial coatings to advanced biomedical devices.

Q & A

Q. What are effective synthetic routes for 3-(3-Methylphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves aldol condensation or Claisen-Schmidt reactions using substituted benzaldehydes and ketones. For example, a modified procedure from (E)-3-(6-fluoro-3-phenyl-1H-inden-2-yl)prop-2-en-1-ol synthesis (75% yield) can be adapted by substituting the aldehyde precursor with 3-methylbenzaldehyde . Key optimization parameters include:

- Catalyst selection : Base catalysts (e.g., NaOH) or organocatalysts for enantioselective synthesis.

- Temperature control : Maintaining 60–80°C to prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Post-synthesis, recrystallization in pentane:EtOAc (80:20 v/v) improves purity .

Q. How can spectroscopic techniques confirm the structure of 3-(3-Methylphenyl)prop-2-en-1-ol?

Methodological Answer:

- ¹H NMR : The allylic proton (CH₂OH) appears as a triplet near δ 4.2–4.5 ppm, while the aromatic protons (3-methylphenyl group) show multiplets at δ 6.7–7.3 ppm. The absence of a carbonyl peak distinguishes it from ketone analogs .

- IR Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) and C=C stretch (~1640 cm⁻¹) confirm the allylic alcohol moiety.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 162.22 g/mol for C₁₀H₁₂O).

Q. What safety protocols are critical for handling 3-(3-Methylphenyl)prop-2-en-1-ol?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Emergency protocols : Immediate rinsing with water for skin/eye contact and consultation with a physician if ingested .

Advanced Research Questions

Q. How do substitution patterns on the phenyl ring influence the compound’s reactivity and bioactivity?

Methodological Answer: Comparative studies of analogs (e.g., 3-(2,4-dimethylphenyl)prop-2-yn-1-ol) reveal that:

- Electron-donating groups (e.g., -CH₃) : Enhance solubility in non-polar solvents and stabilize intermediates in nucleophilic reactions.

- Steric effects : 3-Methyl substitution reduces steric hindrance compared to 2,4-dimethyl analogs, favoring interactions with enzymatic active sites .

| Substituent | Reactivity Trend | Bioactivity Impact |

|---|---|---|

| 3-CH₃ | Moderate | Enhanced solubility |

| 2,4-(CH₃)₂ | Low (steric) | Reduced binding affinity |

Q. How can computational methods predict the electronic properties of 3-(3-Methylphenyl)prop-2-en-1-ol?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilicity. For example, the HOMO of the allylic alcohol moiety (-3.5 eV) suggests susceptibility to oxidation .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., acetylcholinesterase) to identify binding motifs.

Q. What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning. Recent updates allow anisotropic displacement parameters for non-H atoms, improving accuracy .

- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify patterns like R₂²(8) motifs, which stabilize crystal packing .

Q. How does the allylic alcohol group mediate biological interactions?

Methodological Answer:

- Hydrogen bonding : The hydroxyl group forms hydrogen bonds with residues in enzyme active sites (e.g., Ser203 in acetylcholinesterase).

- Conformational flexibility : The allylic system enables π-π stacking with aromatic amino acids (e.g., Trp86), enhancing inhibitory activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Control experiments : Verify compound purity via HPLC and compare with literature standards (e.g., PubChem CID 123115) .

- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, acetylcholinesterase inhibition assays are sensitive to buffer ionic strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.